molecular formula C9H12N2O B138277 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 126571-48-0

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B138277
CAS No.: 126571-48-0
M. Wt: 164.2 g/mol
InChI Key: PMTKHIBVGPJZPL-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone can be achieved through various methods. One common approach involves the hydrogenation of pyrazolo[1,5-a]pyridines. Another method is the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the reaction. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile scaffold in drug design sets it apart from other similar compounds.

Properties

IUPAC Name

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTKHIBVGPJZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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